molecular formula C10H12N2O B1448702 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one CAS No. 1803609-54-2

3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one

Cat. No.: B1448702
CAS No.: 1803609-54-2
M. Wt: 176.21 g/mol
InChI Key: ZPMBCYNDALLEPZ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one: is a heterocyclic compound that features a four-membered azetidine ring with a pyridine substituent at the 4-position and two methyl groups at the 3-position

Scientific Research Applications

3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one has several applications in scientific research, including:

Mechanism of Action

The pyridinyl group in the compound could potentially interact with biological targets through pi stacking or hydrogen bonding, which could influence its mode of action. The dimethyl groups could potentially affect the compound’s lipophilicity, which in turn could influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme. For example, it may bind to the active site of an enzyme, altering its activity and affecting the overall metabolic process. Additionally, this compound can form complexes with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression levels of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes or receptors, leading to changes in their activity. For example, this compound may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus reducing the enzyme’s activity. Alternatively, it may activate an enzyme by stabilizing its active conformation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. For instance, it may degrade over time, leading to a decrease in its activity or the formation of degradation products with different biological effects. Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses may lead to significant biological responses. For example, low doses may result in subtle changes in enzyme activity or gene expression, whereas high doses may cause more pronounced effects such as toxicity or adverse reactions. It is important to determine the threshold dose at which this compound begins to exhibit toxic effects, as well as the dose range that produces the desired biological responses without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound may be metabolized by specific enzymes, leading to the formation of metabolites with different biological activities. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes, resulting in changes in the levels of metabolites and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. For example, it may be actively transported into cells by membrane transporters, or it may bind to intracellular proteins that facilitate its distribution to specific organelles .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid. This sequence of reactions involves addition, oximization, and esterification steps, which are carried out under moderate conditions to achieve high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Comparison with Similar Compounds

    3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one: This compound has a similar structure but with the pyridine ring at the 4-position instead of the 3-position.

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A related compound with a butanone group instead of the azetidine ring.

Uniqueness: 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one is unique due to its four-membered azetidine ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

3,3-dimethyl-4-pyridin-3-ylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)8(12-9(10)13)7-4-3-5-11-6-7/h3-6,8H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMBCYNDALLEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257173
Record name 2-Azetidinone, 3,3-dimethyl-4-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-54-2
Record name 2-Azetidinone, 3,3-dimethyl-4-(3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803609-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azetidinone, 3,3-dimethyl-4-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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